3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
836633-05-7 |
|---|---|
Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-phenyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)9-6-8-10(13-14-11(8)17-9)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
WTQUUDJDGBNNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(SC3=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylthiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thieno-pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and reactivity profiles in drug discovery:
-
Reagents/Conditions : Ethanol, H₂SO₄ (catalytic), reflux (12 hrs)
-
Product : Ethyl 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
-
Yield : 78%
Amide Formation
The acid reacts with amines to form carboxamide derivatives, a key step in bioactive molecule synthesis:
-
Reagents/Conditions : Benzylamine, EDCI/HOBt, DMF, room temperature (24 hrs)
-
Product : N-Benzyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
-
Yield : 65%
Alkaline Hydrolysis
Ester derivatives of the compound are hydrolyzed back to the carboxylic acid under basic conditions:
-
Reagents/Conditions : 10% NaOH, ethanol, reflux (6 hrs)
-
Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Hydrazide Formation
-
Reagents/Conditions : Hydrazine hydrate, ethanol, reflux (8 hrs)
-
Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Cyclization to Triazoles/Thiadiazoles
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Potassium isocyanate | 1,2,4-Triazole-3-thione derivative | 72% | Ethanol, reflux (10 hrs) |
| Ammonium thiocyanate | 1,3,4-Thiadiazole-2-amine derivative | 68% | DMF, 80°C (12 hrs) |
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group, generating a simpler thienopyrazole scaffold:
-
Conditions : Cu powder, quinoline, 200°C (3 hrs)
-
Product : 3-Phenyl-1H-thieno[2,3-c]pyrazole
-
Yield : 58%
Nucleophilic Aromatic Substitution
The thiophene ring participates in electrophilic substitutions at the 4-position:
-
Reagents/Conditions : HNO₃/H₂SO₄, 0°C (2 hrs)
-
Product : 4-Nitro-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
-
Yield : 47%
Cycloaddition Reactions
The compound engages in [3+2] cycloadditions with dipolarophiles:
-
Reagents/Conditions : Phenylacetylene, CuI, DIPEA, DMF, 80°C (8 hrs)
-
Product : Pyrazolo[3,4-d]thieno[2,3-b]pyridine hybrid
-
Yield : 63%
Metal Complexation
The carboxylic acid and pyrazole nitrogen atoms coordinate with transition metals:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) chloride | 1:2 | Square planar | Catalytic oxidation studies |
| Fe(III) nitrate | 1:3 | Octahedral | Magnetic material design |
Data source:
Key Reactivity Trends
-
Positional Selectivity : Reactions predominantly occur at the carboxylic acid (C5) and thiophene ring (C4).
-
Steric Effects : The phenyl group at N1 directs electrophiles to the less hindered thiophene ring.
-
Electronic Effects : Electron-withdrawing carboxylic acid enhances electrophilic substitution rates at C4.
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, coordination complexes, and advanced materials.
Scientific Research Applications
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and functional distinctions:
Key Observations:
Substituent Effects on Acidity :
- Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing acidity. In contrast, methyl or phenyl groups () result in weaker acids.
Lipophilicity and Bioavailability :
- Methyl-substituted analogs (e.g., ) exhibit higher logP values compared to phenyl derivatives, favoring membrane permeability. The trifluoromethyl group () balances lipophilicity and metabolic resistance.
Functional Group Versatility :
- The carboxylic acid group enables salt formation (e.g., sodium salts for solubility) or esterification (e.g., methyl ester in ). Hydrazide derivatives () are precursors for bioactive conjugates.
Biological Relevance: Pyrazole-5-carboxylic acids are noted as nicotinic acid receptor agonists and excitatory amino acid antagonists (). The phenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites.
Biological Activity
3-Phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following formula:
- Molecular Formula: C₁₃H₁₀N₂O₂S
- CAS Number: 25252-47-5
- Melting Point: 267–270 °C
This compound features a thieno[2,3-c]pyrazole core, which is known for its bioactive properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives. A comparative analysis showed that compounds with this scaffold exhibit significant free radical scavenging activity. The antioxidant activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where the compound demonstrated a notable ability to reduce oxidative stress markers in vitro .
Anti-Diabetic Effects
In vitro studies indicate that this compound exhibits anti-diabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. Specifically, it has shown effective inhibition of α-amylase and α-glucosidase, which are critical in controlling postprandial blood glucose levels. The IC50 values for these enzymatic activities were reported at 4.54 nM for DPP-4 inhibition .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Inhibition of acetylcholinesterase (AChE) is a mechanism through which it may exert anti-Alzheimer effects. Studies reported AChE inhibition percentages indicating that this compound could potentially contribute to the treatment of neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes such as AChE and DPP-4, which are associated with Alzheimer's disease and diabetes, respectively.
- Antioxidant Mechanism: Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.
- Anti-inflammatory Effects: Some derivatives have shown selective inhibition of COX-2 isozyme, indicating potential anti-inflammatory properties .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of thieno[2,3-c]pyrazole derivatives:
Q & A
Q. Experimental Design :
Co-crystallize the compound with recombinant caspase enzymes.
Collect diffraction data (resolution ≤ 2.0 Å recommended).
Validate binding modes using in silico docking (e.g., AutoDock Vina) alongside crystallographic data .
What spectroscopic techniques are optimal for characterizing structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl substitution at position 3) and detects tautomeric forms of the pyrazole ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects fragmentation patterns indicative of functional groups (e.g., -COOH, -CF₃) .
- FT-IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm carboxylic acid formation .
Data Interpretation : Compare spectra with computed values (e.g., using Gaussian software) to resolve ambiguities in tautomerism or isomerism .
How do structural modifications at the 3-phenyl group influence caspase inhibitory activity?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl (-CF₃) substituents enhance binding affinity by increasing electrophilicity and stabilizing π-π stacking with caspase-1’s Tyr256 .
- Steric Effects : Bulky substituents (e.g., cyclohexylamide) reduce activity due to clashes in the allosteric pocket, as seen in N-cyclohexyl-3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxamide .
- Bioisosteric Replacement : Replacing phenyl with thiazole maintains inhibitory potency but alters solubility profiles .
Q. SAR Workflow :
Synthesize derivatives with systematic substituent variations.
Measure IC₅₀ values using fluorogenic caspase assays.
Cross-validate with molecular dynamics simulations .
How should researchers address discrepancies between in vitro activity and crystallographic data?
Q. Data Contradiction Analysis
- Purity and Stability : Verify compound integrity via HPLC and COA analysis. Impurities (e.g., hydrolyzed esters) may skew in vitro results .
- Assay Conditions : Caspase assays are sensitive to buffer pH and reducing agents (e.g., DTT), which may disrupt disulfide-bonded inhibitor complexes .
- Crystallographic Artifacts : Ligand flexibility in crystals may not reflect solution-phase conformations. Use NMR titration to validate binding in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
